N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine is a complex organic compound that features a unique structure incorporating both boron and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine typically involves the reaction of diethylamine with a precursor containing the 4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine framework. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Wirkmechanismus
The mechanism by which N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine exerts its effects involves the interaction of its amine and dithiaborol groups with molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine
- N,N-Diethyl-3,5-diphenyl-1H-pyrazole-4-amine
Uniqueness
N,N-Diethyl-4,5-diphenyl-3H-1,2,3-dithiaborol-3-amine is unique due to its incorporation of both boron and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific electronic or structural characteristics .
Eigenschaften
CAS-Nummer |
89337-94-0 |
---|---|
Molekularformel |
C18H20BNS2 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
N,N-diethyl-4,5-diphenyldithiaborol-3-amine |
InChI |
InChI=1S/C18H20BNS2/c1-3-20(4-2)19-17(15-11-7-5-8-12-15)18(21-22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
MBJNSCQUAFTWHT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(=C(SS1)C2=CC=CC=C2)C3=CC=CC=C3)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.